molecular formula C20H40 B165122 1-Eicosene CAS No. 3452-07-1

1-Eicosene

Cat. No.: B165122
CAS No.: 3452-07-1
M. Wt: 280.5 g/mol
InChI Key: VAMFXQBUQXONLZ-UHFFFAOYSA-N
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Description

1-Eicosene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by other names such as α-Eicosene, Cetyl ethylene, and 1-Icosene .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Eicosene can be synthesized through various methods, including:

    Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones using reagents such as Wittig or Horner-Wadsworth-Emmons reagents. This reaction typically requires a base and proceeds under mild to moderate conditions.

    Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols using acid catalysts such as sulfuric acid or phosphoric acid. This reaction is carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

Industrial Production Methods

In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of catalysts such as zirconocene or hafnocene, which facilitate the polymerization of ethylene to form long-chain alkenes, including this compound .

Chemical Reactions Analysis

1-Eicosene undergoes a variety of chemical reactions, including:

    Hydrogenation: In the presence of hydrogen gas and a metal catalyst such as palladium or platinum, this compound can be hydrogenated to form eicosane, a saturated hydrocarbon.

    Halogenation: this compound reacts with halogens such as chlorine or bromine to form dihalogenated products. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.

    Hydration: In the presence of water and an acid catalyst, this compound can undergo hydration to form eicosanol, an alcohol. This reaction is typically carried out under acidic conditions and elevated temperatures.

Scientific Research Applications

1-Eicosene has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of other long-chain hydrocarbons and functionalized alkenes. It is also used in the study of polymerization reactions and the development of new catalytic systems.

    Biology: this compound is used in the study of lipid metabolism and the role of long-chain alkenes in biological systems. It is also used as a model compound for studying the behavior of alkenes in biological membranes.

    Medicine: Research on this compound includes its potential use in drug delivery systems and the development of new therapeutic agents. Its long-chain structure makes it a candidate for the design of lipophilic drugs.

    Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of 1-Eicosene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with other molecules to form new products. This reactivity is due to the presence of the π-electrons in the double bond, which can interact with electrophiles or nucleophiles. In biological systems, this compound can interact with lipid membranes, affecting their fluidity and permeability. It can also be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites .

Comparison with Similar Compounds

1-Eicosene can be compared with other long-chain alkenes such as:

    1-Decene (C10H20): A shorter-chain alkene with similar reactivity but different physical properties.

    1-Hexadecene (C16H32): Another long-chain alkene with similar chemical behavior but a shorter carbon chain.

    1-Tetracosene (C24H48): A longer-chain alkene with similar reactivity but different physical properties.

The uniqueness of this compound lies in its specific chain length and the position of the double bond, which influence its physical and chemical properties. Its long-chain structure makes it particularly useful in applications requiring high molecular weight alkenes .

Properties

IUPAC Name

icos-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMFXQBUQXONLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27323-11-1
Record name 1-Eicosene, homopolymer
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DSSTOX Substance ID

DTXSID1029257
Record name 1-Eicosene
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Molecular Weight

280.5 g/mol
Source PubChem
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Physical Description

Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS]
Record name 1-Eicosene
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Record name 1-Eicosene
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Vapor Pressure

0.0000106 [mmHg]
Record name 1-Eicosene
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CAS No.

3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8
Record name 1-Eicosene
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Record name 1-Eicosene
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Record name Eicosene
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Record name Alkenes, C20-24 alpha-
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Record name 1-EICOSENE
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Record name 1-Eicosene
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Record name Icos-1-ene
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Record name 1-EICOSENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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